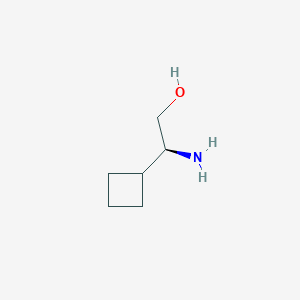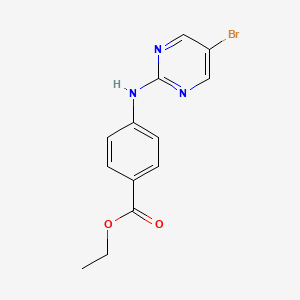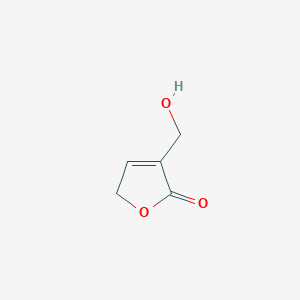![molecular formula C6H13N3 B11924495 3,7,9-Triazabicyclo[3.3.1]nonane CAS No. 41077-50-3](/img/structure/B11924495.png)
3,7,9-Triazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,9-Triazabiciclo[3.3.1]nonano es un compuesto bicíclico caracterizado por su estructura única, que incluye tres átomos de nitrógeno dentro de un sistema de anillo de nueve miembros.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,7,9-Triazabiciclo[3.3.1]nonano típicamente implica la ciclización de compuestos que contienen el grupo 2,4-bis(clorometil)piperidina. Un método común incluye la reacción de 2,4-bis(clorometil)piperidina con amoníaco o aminas primarias en condiciones controladas . La reacción generalmente se lleva a cabo en un solvente orgánico como tolueno o xileno, y la temperatura se mantiene entre 50 °C y 100 °C para facilitar el proceso de ciclización.
Métodos de Producción Industrial
La producción industrial de 3,7,9-Triazabiciclo[3.3.1]nonano puede involucrar procesos de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es esencial para la producción a gran escala. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,7,9-Triazabiciclo[3.3.1]nonano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el compuesto en sus formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente llevadas a cabo en solventes acuosos u orgánicos a temperatura ambiente.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; las reacciones se realizan en solventes anhidros como éter o tetrahidrofurano.
Sustitución: Haluros de alquilo, cloruros de acilo; las reacciones se llevan a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales Productos Formados
Oxidación: N-óxidos de 3,7,9-Triazabiciclo[3.3.1]nonano.
Reducción: Formas reducidas del compuesto con menos átomos de nitrógeno.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3,7,9-Triazabiciclo[3.3.1]nonano ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Utilizado como ligando en química de coordinación y como bloque de construcción en síntesis orgánica.
Biología: Investigado por su potencial como andamiaje en el diseño y desarrollo de fármacos.
Industria: Utilizado en la síntesis de materiales avanzados y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3,7,9-Triazabiciclo[3.3.1]nonano, particularmente en su papel como modulador alostérico positivo de los receptores AMPA, involucra la unión a un sitio específico en el receptor. Esta unión mejora la respuesta del receptor a su ligando natural, el glutamato, modulando así la transmisión sináptica y mejorando las funciones cognitivas . La interacción del compuesto con el receptor AMPA se caracteriza por su capacidad de estabilizar el receptor en una conformación activa, lo que lleva a un aumento del flujo de iones y la activación neuronal.
Comparación Con Compuestos Similares
Compuestos Similares
3,7-Diazabiciclo[3.3.1]nonano: Estructura similar pero con dos átomos de nitrógeno.
3,9-Diazabiciclo[3.3.1]nonano: Otra variante con dos átomos de nitrógeno.
3,7,9-Tris(trifluorometilsulfonil)-3,7,9-triazabiciclo[3.3.1]nonano: Un derivado con grupos trifluorometilsulfonilo.
Unicidad
3,7,9-Triazabiciclo[3.3.1]nonano es único debido a sus tres átomos de nitrógeno dentro de la estructura bicíclica, que imparte propiedades químicas y biológicas distintas. Su capacidad de actuar como un modulador alostérico positivo de los receptores AMPA lo distingue de otros compuestos similares, convirtiéndolo en un candidato valioso para aplicaciones terapéuticas en trastornos neurológicos .
Propiedades
Número CAS |
41077-50-3 |
|---|---|
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
3,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-5-2-8-4-6(9-5)3-7-1/h5-9H,1-4H2 |
Clave InChI |
AJCLCDLHHBYIMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC(N2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)






![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)



